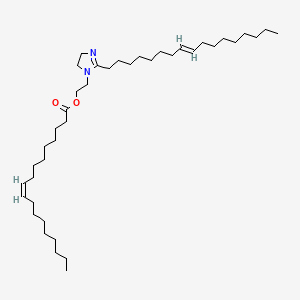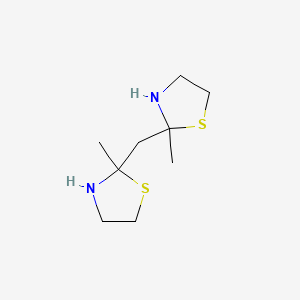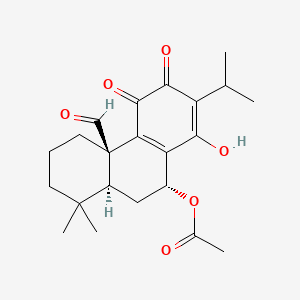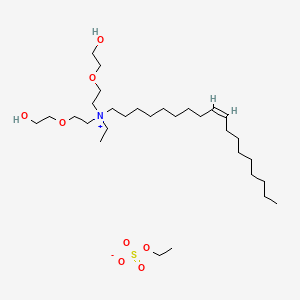![molecular formula C23H33BrN2O2 B12679896 1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromopropane is an organobromine compound with the chemical formula C3H7Br . It is a colorless liquid with a characteristic hydrocarbon odor. This compound is commonly used as a solvent in various industrial applications, including adhesives, asphalt production, and synthetic fiber production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromopropane can be synthesized through several methods:
Free-Radical Addition: Industrial routes often involve free-radical additions to the corresponding alkenes, yielding the anti-Markovnikov product.
A common laboratory method involves treating propanol with a mixture of hydrobromic and sulfuric acids:Laboratory Synthesis: CH3CH2CH2OH+HBr→CH3CH2CH2Br+H2O
Alternative Methods: Other methods include treating propanol with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid.
Industrial Production Methods: Industrial production of 1-bromopropane typically involves the free-radical addition method due to its efficiency and scalability .
Analyse Des Réactions Chimiques
1-Bromopropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, such as with hydroxide ions to form propanol.
Elimination Reactions: It can also undergo elimination reactions to form propene.
Addition Reactions: In the presence of hydrogen peroxide, it can react with hydrogen bromide to form 1-bromopropane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium hydroxide in a mixture of ethanol and water.
Elimination: Hydroxide ions acting as a base.
Addition: Hydrogen bromide in the presence of organic peroxides.
Major Products:
Propanol: From nucleophilic substitution.
Propene: From elimination.
1-Bromopropane: From addition.
Applications De Recherche Scientifique
1-Bromopropane is used in various scientific research applications:
Chemistry: As a solvent for adhesives and in the production of synthetic fibers.
Biology: Used in the synthesis of pharmaceuticals and insecticides.
Medicine: Employed in the production of certain medical devices.
Industry: Used in degreasing plastics and optics, and in the production of asphalt and aerosols.
Mécanisme D'action
The mechanism of action of 1-bromopropane involves its role as a solvent and its reactivity in various chemical reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, such as a hydroxide ion, resulting in the formation of an alcohol . In elimination reactions, the bromine atom is removed, leading to the formation of an alkene .
Comparaison Avec Des Composés Similaires
1-Bromopropane can be compared with other similar compounds, such as:
Bromoethane: A shorter-chain brominated alkane.
2-Bromopropane: An isomer of 1-bromopropane with the bromine atom on the second carbon.
1-Bromobutane: A longer-chain brominated alkane.
Uniqueness: 1-Bromopropane is unique due to its specific applications as a solvent and its reactivity in various chemical reactions, making it a valuable compound in both industrial and research settings .
Propriétés
Formule moléculaire |
C23H33BrN2O2 |
|---|---|
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2.C3H7Br/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-2-3-4/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;2-3H2,1H3/t10-,11+,14-,15+,16?,17+,18?,19-,20+;/m1./s1 |
Clé InChI |
DTOLGVCXYPWFAW-SNKWJUJDSA-N |
SMILES isomérique |
CCCBr.CC[C@@H]1[C@@H]2C[C@@H]3[C@H]4[C@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
SMILES canonique |
CCCBr.CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


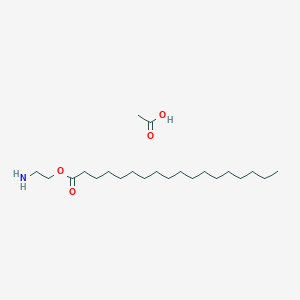
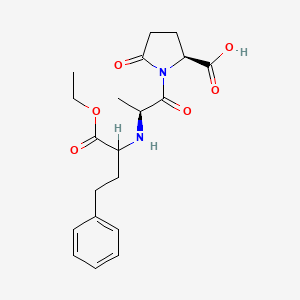
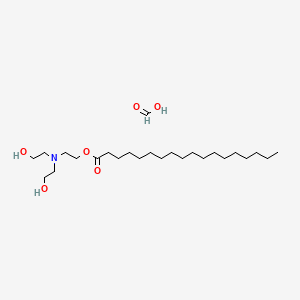


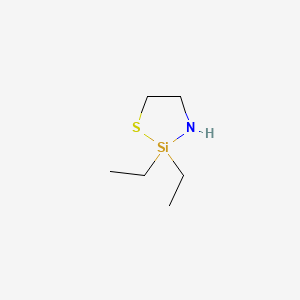

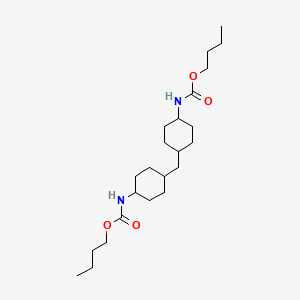
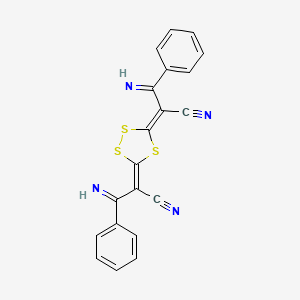
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
